
cis-2-Fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid: is a versatile small molecule scaffold used in various scientific research fields. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under controlled conditions. The reaction conditions often include the use of fluorinating agents and methoxycarbonylating reagents to introduce the desired functional groups. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent quality and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid: A similar compound with a different substituent, used in similar applications.
rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid: Another related compound with a chlorine substituent, studied for its unique properties.
Uniqueness
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C6H7FO4 |
|---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
(1R,2R)-2-fluoro-2-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9)/t3-,6-/m1/s1 |
InChI-Schlüssel |
USGFUKMVZYHGAG-AWFVSMACSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@@H]1C(=O)O)F |
Kanonische SMILES |
COC(=O)C1(CC1C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


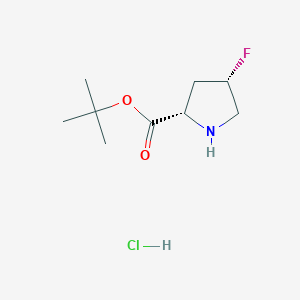


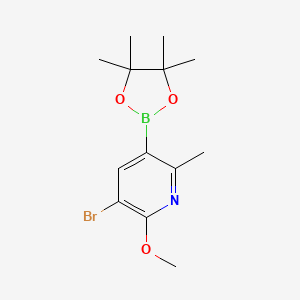
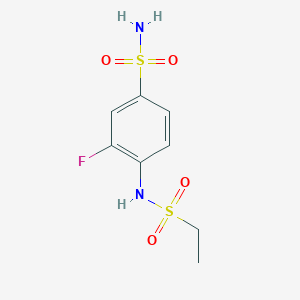
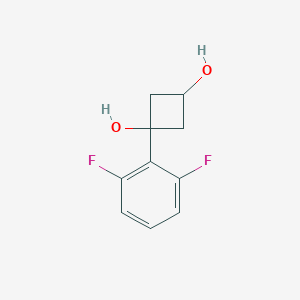
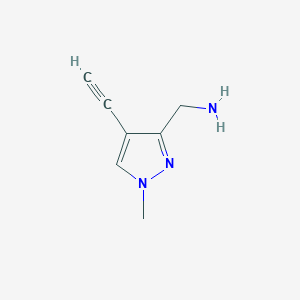
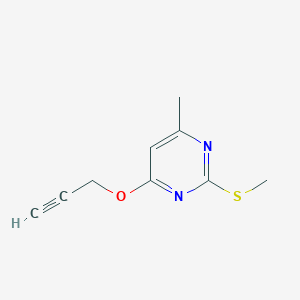
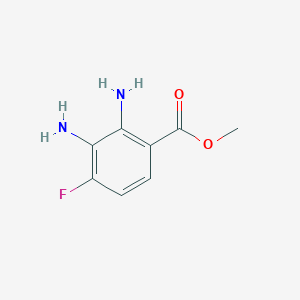
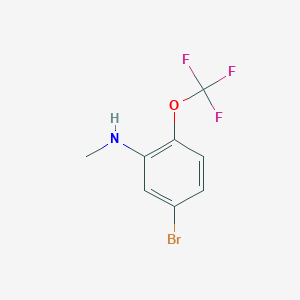
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)

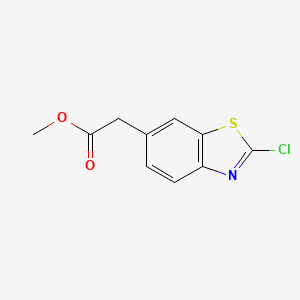
![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
